molecular formula C20H36O8Rh2 B13158155 Rhodium(II)trimethylacetateDimer

Rhodium(II)trimethylacetateDimer

Cat. No.: B13158155
M. Wt: 610.3 g/mol
InChI Key: JBOOLEHRQNSRGU-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodium(II) trimethylacetate dimer can be synthesized by reacting rhodium(II) acetate dimer with trimethylacetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of rhodium(II) trimethylacetate dimer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Rhodium(II) trimethylacetate dimer undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with rhodium(II) trimethylacetate dimer include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield rhodium(III) compounds, while reduction reactions may produce metallic rhodium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhodium(II) trimethylacetate dimer is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic applications. The trimethylacetate ligands offer steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable catalyst in both research and industrial settings .

Properties

Molecular Formula

C20H36O8Rh2

Molecular Weight

610.3 g/mol

IUPAC Name

pentanoate;rhodium(2+)

InChI

InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4

InChI Key

JBOOLEHRQNSRGU-UHFFFAOYSA-J

Canonical SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

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